

A Comparative Guide to Analytical Methods for Thiadiazole Quantification

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Compound of Interest

Compound Name: *(1,3,4-Thiadiazol-2-yl)boronic acid*

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For researchers, scientists, and professionals in drug development, the accurate quantification of thiadiazole derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application. The methods covered include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS), with a detailed look at their performance metrics.

Comparative Analysis of Analytical Methods

The selection of an analytical method for thiadiazole quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different analytical techniques based on published experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of thiadiazole derivatives due to its high resolution, sensitivity, and versatility.

Thiadiazole Derivative	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Accuracy (Recovery %)	Reference
2-(3-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole	12.5 - 2000 ng/mL	Not Reported	Not Reported	92.7% - 107.9%	[1]
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazol-3-ium chloride (TDZ)	0.005 - 0.013 mg/mL	0.05 µg/mL	0.1 µg/mL	Not Reported	[2]
TDZ (impurities)	0.1 - 1.4 µg/mL	0.05 µg/mL	0.1 µg/mL	Not Reported	[2]
Novel Antifungal Drug	10 - 100.00 µg/mL	Not Reported	Not Reported	99.25% - 100%	[3]
Thiabendazole (in solid food)	0.31 - 20.00 µg/mL	0.009 µg/mL	0.028 µg/mL	93.61% - 98.08%	[4]
Thiabendazole (in liquid food)	0.31 - 20.00 µg/mL	0.017 µg/mL	0.052 µg/mL	94.88% - 97.45%	[4]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Coupling HPLC with mass spectrometry enhances selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

Thiadiazole Derivative	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Accuracy (Recovery %)	Reference
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazol-3-ium chloride (TDZ)	100 - 30,000 pg/mL	50 pg/mL	100 pg/mL	92.7% - 102.4%	[5]

UV-Visible Spectrophotometry

Spectrophotometric methods are often simple and cost-effective, suitable for routine analysis where high sensitivity is not a primary requirement. The following data is based on an amplification reaction method.

Thiadiazole Derivative	Linearity Range (ppm)	Molar Absorptivity ($L \cdot mol^{-1} \cdot cm^{-1}$)	Sandell's Sensitivity ($\mu g \cdot cm^{-2}$)	Reference
2-amino-5-mercapto-1,3,4-thiadiazole	up to 4.0	1.2×10^5	0.0011	[6][7]
2,5-dimercapto-1,3,4-thiadiazole	up to 4.0	1.1×10^5	0.0013	[6][7]
2,5-diamino-1,3,4-thiadiazole	up to 6.0	0.9×10^5	0.0012	[6][7]
2,5-dihydrazino-1,3,4-thiadiazole	up to 6.0	1.4×10^5	0.0012	[6][7]
5-mercaptop-2[(3[5'-nitro-2-'furyl]-methylene)amino]-1,3,4-thiadiazole	up to 5.0	0.8×10^5	0.0035	[6][7]
5-mercaptop-2[(3[5'-nitro-2-'furyl]-prop-2-enylidene)amino]-1,3,4-thiadiazole	up to 6.0	0.7×10^5	0.0041	[6][7]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes.

Analyte	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Thioamides	Not Specified	$4.6 \times 10^{-5} M$	Not Specified	[8]

Note: Specific quantitative data for a wide range of thiadiazole derivatives using CE is limited in the reviewed literature. The provided data is for a related class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Its application to thiadiazole derivatives appears to be limited, likely due to the polarity and potential thermal lability of many of these compounds. While specific validated methods for thiadiazole quantification using GC-MS are not widely reported in the reviewed literature, the general validation parameters for GC-MS methods are well-established and would apply. These include demonstrating linearity, accuracy, precision, and determining the LOD and LOQ, which are typically in the low ng/mL to pg/mL range.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. The following sections provide protocols for the key experiments cited in this guide.

HPLC Method for 2-(3-Chlorophenoxyamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole

Instrumentation:

- High-Performance Liquid Chromatograph
- ODS-2 Hypersil column
- UV-diode-array detector (DAD)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylammonium phosphate buffer (0.05 M)

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the 0.05 M triethylammonium phosphate buffer solution, acetonitrile, and methanol in a ratio of 120:280:600 (v/v/v).
- Chromatographic Conditions:
 - Column: ODS-2 Hypersil
 - Flow Rate: 1.2 mL/min
 - Detection: UV-DAD at 335 nm
 - Temperature: Room temperature
- Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm filter before injection.
- Analysis: Inject the sample into the HPLC system and record the chromatogram. Quantify the analyte based on the peak area.

HPLC-ESI/MS Method for a New Antifungal Drug (TDZ)

Instrumentation:

- HPLC system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS)
- Kromasil 100–3.5 C8 column

Reagents:

- Trifluoroacetic acid (TFA)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase consisting of 0.03% trifluoroacetic acid in water and acetonitrile (65:35, v/v).
- Chromatographic and MS Conditions:
 - Column: Kromasil 100–3.5 C8
 - Flow Rate: 0.2 mL/min
 - Elution: Isocratic
 - Ionization Mode: Positive electrospray ionization
 - Detection: Selected Ion Monitoring (SIM) for $m/z = 489$
- Sample Preparation: For plasma and urine samples, perform deproteinization and extraction with acetonitrile.
- Analysis: Inject the prepared sample into the HPLC-ESI/MS system. Quantification is based on the peak area of the selected ion.

Spectrophotometric Method for Thiadiazole Derivatives (Amplification Reaction)

Instrumentation:

- UV-Vis Spectrophotometer

Reagents:

- Thiadiazole standard solutions
- Acetate buffer solution
- Iodine solution (0.12% in chloroform)
- Chloroform

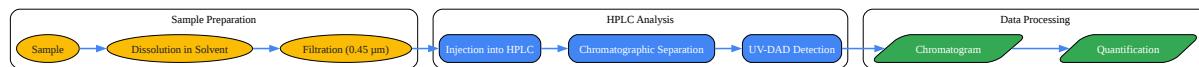
- Bromine water
- Formic acid
- Potassium iodide (KI)
- Starch indicator solution

Procedure:

- Reaction: In a separating funnel, mix 1.0 mL of the thiadiazole solution with 10 mL of acetate buffer and 10 mL of iodine solution. Shake for 5 minutes.
- Extraction: Separate the aqueous phase and wash it twice with 10 mL of chloroform.
- Oxidation: Add bromine water to the aqueous phase and shake for 2 minutes.
- Removal of Excess Bromine: Add 2 mL of formic acid to remove excess bromine.
- Iodine Generation: Add 0.5 g of potassium iodide to the solution.
- Measurement: Add 1 mL of starch indicator solution and measure the absorbance of the resulting blue complex at 605 nm.

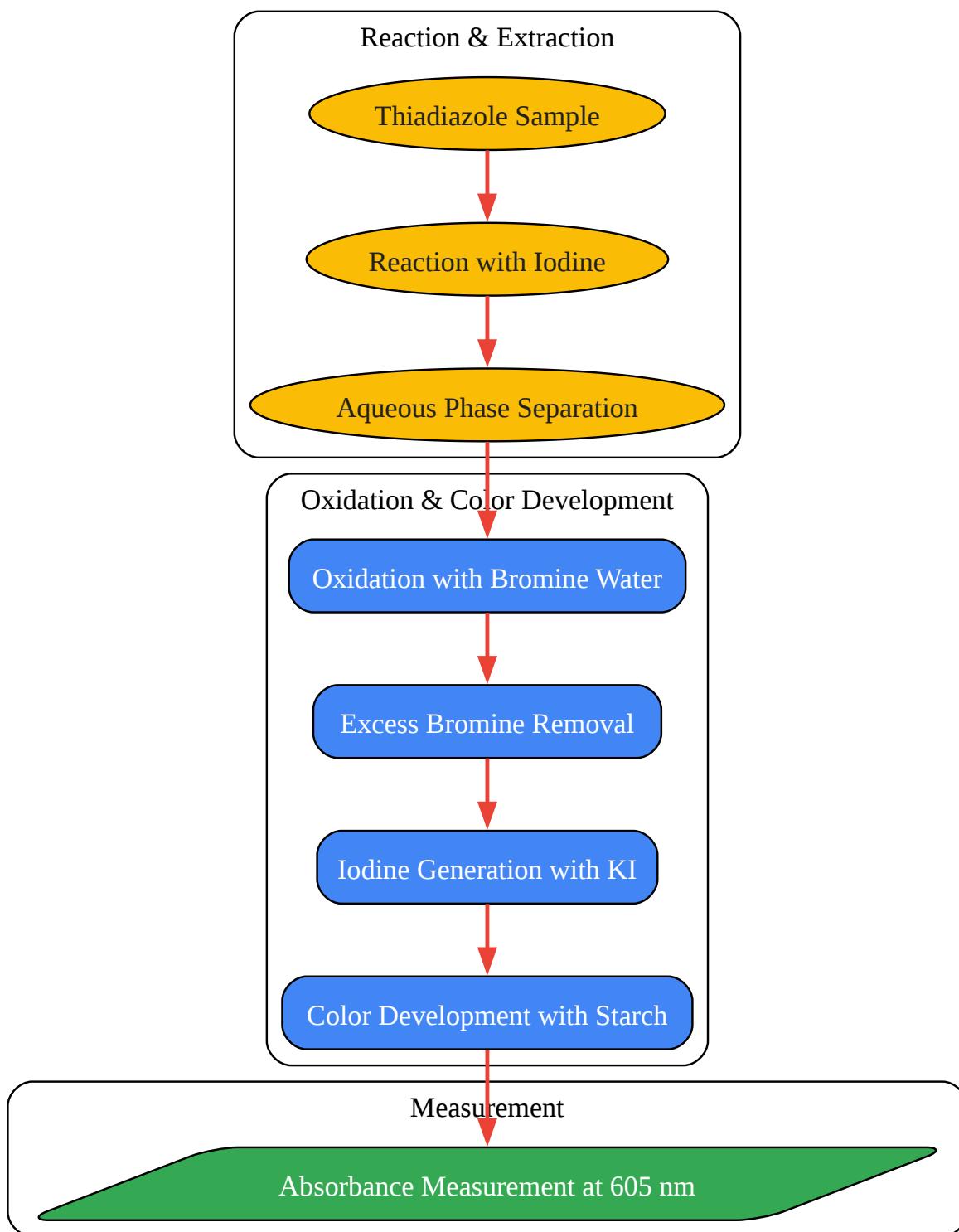
Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.



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Caption: Workflow for the HPLC analysis of thiadiazole derivatives.



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Caption: Workflow for the spectrophotometric quantification of thiadiazoles.

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